5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol . This compound features a pyridine ring attached to a dihydroindenone structure, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 2,3-dihydro-1H-inden-1-one in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The pyridine ring allows for electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced using reagents such as halogens or alkyl halides under appropriate conditions
Scientific Research Applications
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one can be compared with similar compounds such as:
1H-Inden-1-one, 2,3-dihydro-: This compound lacks the pyridine ring and has different chemical properties and applications.
Indole derivatives: These compounds contain an indole ring instead of a pyridine ring and exhibit a wide range of biological activities.
Imidazole derivatives: These compounds have an imidazole ring and are known for their diverse chemical and biological properties
Biological Activity
5-Pyridin-3-yl-2,3-dihydro-1H-inden-1-one is a chemical compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This compound, characterized by the molecular formula C14H11NO and a molecular weight of 209.24 g/mol, has been investigated for its antimicrobial and anticancer properties, among other therapeutic potentials.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, modulating enzymatic and receptor activities. It is known to inhibit enzymes involved in cell proliferation, which contributes to its anticancer effects. For instance, it has been shown to bind at the colchicine site of tubulin, inhibiting polymerization and thereby affecting cell division processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In a series of evaluations, derivatives of dihydro-1H-indene were assessed for their antiproliferative activities against various cancer cell lines. Notably, compounds derived from this structure exhibited significant inhibition rates at low concentrations. For example:
Compound | Inhibition Rate (%) at 0.1 µM | IC50 (µM) |
---|---|---|
12d | 78.82% | 3.24 ± 0.10 |
12q | 83.61% | Not specified |
CA-4 | 78.55% | 1.99 ± 0.15 |
These findings indicate that modifications to the B ring significantly influence the compound's potency against cancer cells .
Antimicrobial Properties
The compound also displays antimicrobial activity, making it a candidate for further exploration in infectious disease treatment. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways essential for bacterial survival.
Case Studies
A notable case study focused on evaluating the effects of various derivatives on K562 leukemia cells revealed that certain modifications to the core structure enhanced apoptotic activity. For instance, compound 12d induced apoptosis in a dose-dependent manner, with a notable increase in total apoptotic cells from 2.47% (control) to 57.90% at a concentration of 60 nM .
Research Findings
Research has demonstrated that This compound interacts with several biological targets:
- Steroid 11-beta-hydroxylase (CYP11B1) : This enzyme is crucial in steroid metabolism and has implications in diseases such as breast cancer and Cushing syndrome .
- Tubulin Polymerization : The compound inhibits tubulin polymerization, which is vital for cell division and has been linked to anticancer activity .
- Enzymatic Inhibition : The compound's ability to inhibit enzymes like acetylcholinesterase suggests potential applications in neurodegenerative diseases.
Properties
IUPAC Name |
5-pyridin-3-yl-2,3-dihydroinden-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-14-6-4-11-8-10(3-5-13(11)14)12-2-1-7-15-9-12/h1-3,5,7-9H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSOPUXDEXJMIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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